molecular formula C8H9F2N B13015660 6,6-Difluorospiro[3.3]heptane-2-carbonitrile

6,6-Difluorospiro[3.3]heptane-2-carbonitrile

Cat. No.: B13015660
M. Wt: 157.16 g/mol
InChI Key: MYGQIFPQFDPOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluorospiro[33]heptane-2-carbonitrile is a chemical compound characterized by a spirocyclic structure with two fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorospiro[3.3]heptane-2-carbonitrile typically involves the use of fluorinated precursors and spirocyclic intermediates. One common synthetic route starts with the preparation of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which is then subjected to nucleophilic substitution reactions to introduce the cyano group, forming the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorospiro[3.3]heptane-2-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.

    Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents like potassium permanganate and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the spirocyclic compound, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

6,6-Difluorospiro[3.3]heptane-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Difluorospiro[3.3]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group and fluorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
  • 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
  • 2,2-Difluorospiro[3.3]heptane derivatives

Uniqueness

6,6-Difluorospiro[3.3]heptane-2-carbonitrile is unique due to its spirocyclic structure and the presence of both fluorine atoms and a cyano group. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptane-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-8(10)4-7(5-8)1-6(2-7)3-11/h6H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGQIFPQFDPOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.